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cysteine-rich intestinal protein - 102857-11-4

cysteine-rich intestinal protein

Catalog Number: EVT-1507668
CAS Number: 102857-11-4
Molecular Formula: C6H11BaO9P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cysteine-rich intestinal protein is a significant biomolecule primarily recognized for its role in various cellular processes, particularly in the context of cancer biology. Cysteine-rich intestinal protein 1 is a member of the LIM/double zinc-finger protein family and has been implicated in promoting cellular migration, invasion, and epithelial-mesenchymal transition, particularly through the activation of Wnt/β-catenin signaling pathways . This protein has garnered attention as a potential biomarker for several cancers, including hepatocellular carcinoma and uterine fibroids, due to its upregulation in these conditions .

Source

The cysteine-rich intestinal protein is predominantly expressed in the intestines but is also found in other tissues such as the liver and uterus. Its expression levels can vary significantly based on pathological conditions, making it a focus of research in cancer diagnostics and therapeutics .

Classification

Cysteine-rich intestinal protein belongs to the category of LIM-domain proteins, which are characterized by their dual zinc-finger motifs. These proteins play critical roles in cellular signaling and transcriptional regulation, influencing various biological processes .

Synthesis Analysis

Methods

The synthesis of cysteine-rich intestinal protein involves transcription from its respective gene followed by translation into a polypeptide chain. The methods employed to study its synthesis often include:

  • Reverse Transcription Polymerase Chain Reaction: This technique is utilized to assess mRNA levels in various tissues, providing insights into the expression patterns of cysteine-rich intestinal protein under different physiological and pathological conditions .
  • Next-Generation Sequencing: This advanced method allows for comprehensive profiling of gene expression, including that of cysteine-rich intestinal protein, facilitating the identification of its role in specific cellular contexts .

Technical Details

The synthesis process can be influenced by external factors such as growth factors and cytokines, which modulate the signaling pathways involved in its expression. For instance, studies have shown that certain oncogenic signals can enhance the expression of cysteine-rich intestinal protein, thereby contributing to tumor progression .

Molecular Structure Analysis

Structure

Cysteine-rich intestinal protein has a well-defined structure characterized by a LIM domain that facilitates its interaction with other proteins. The solution structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy, revealing critical structural motifs essential for its function .

Data

The rat version of cysteine-rich intestinal protein consists of 76 amino acids and features a notable LIM motif that is crucial for its biological activity. Structural studies indicate that this motif plays a role in mediating protein-protein interactions and cellular localization .

Chemical Reactions Analysis

Reactions

Cysteine-rich intestinal protein participates in several biochemical reactions primarily related to cell signaling. It has been shown to interact with key signaling molecules such as Ras, influencing pathways that regulate cell proliferation and migration .

Technical Details

The interaction between cysteine-rich intestinal protein and Ras involves complex signaling cascades that can lead to enhanced tumorigenesis. For example, overexpression of cysteine-rich intestinal protein has been linked to increased Ras activation, which subsequently promotes downstream signaling pathways associated with cancer progression .

Mechanism of Action

Process

Cysteine-rich intestinal protein exerts its effects on cellular behavior through multiple mechanisms:

  • Activation of Signaling Pathways: By interacting with Ras and other signaling molecules, cysteine-rich intestinal protein can activate pathways that promote cell survival and proliferation.
  • Regulation of Gene Expression: It influences transcriptional activity by recruiting transcription factors to target genes involved in cell cycle regulation and metastasis .

Data

Research indicates that silencing cysteine-rich intestinal protein leads to decreased proliferation and migration of cancer cells, underscoring its role as an oncogene in various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

Cysteine-rich intestinal protein is a soluble polypeptide with specific folding patterns dictated by its amino acid sequence. The presence of multiple cysteine residues contributes to disulfide bond formation, which stabilizes its structure.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 8 kDa for the rat variant.
  • Isoelectric Point: The pH at which the molecule carries no net charge varies depending on post-translational modifications.
  • Stability: The stability of cysteine-rich intestinal protein can be affected by environmental factors such as pH and temperature.

Relevant analyses highlight how these properties influence its biological function and interactions within cellular environments.

Applications

Scientific Uses

Cysteine-rich intestinal protein has several applications in scientific research:

  • Biomarker Development: Its upregulation in various cancers makes it a candidate for diagnostic markers, particularly for hepatocellular carcinoma where it may aid in early detection and monitoring disease progression .
  • Therapeutic Targeting: Understanding its role in cancer biology opens avenues for targeted therapies aimed at inhibiting its function or disrupting its interactions within critical signaling pathways .
  • Stem Cell Research: Cysteine-rich intestinal protein is being studied for its potential role in stem cell differentiation processes, providing insights into developmental biology and regenerative medicine .
Structural Biology of CRIP Family Proteins

LIM Domain Architecture and Zinc-Binding Motifs

The cysteine-rich intestinal protein (CRIP) family—comprising CRIP1, CRIP2, and CRIP3—belongs to the evolutionarily conserved Lin-1, Isl1, Mec3 (LIM) domain protein superfamily. LIM domains are zinc-binding modules characterized by 50–65 amino acid sequences featuring seven cysteine and one histidine residue that coordinate two zinc ions in a tetrahedral geometry. These domains facilitate protein-protein interactions rather than DNA binding, serving as molecular scaffolds for cellular signaling complexes [1] [2].

CCHC and CCCC Zinc Finger Modules in CRIP1 and CRIP2

CRIP1 contains a single LIM domain stabilized by distinct zinc-coordination modules:

  • An N-terminal CCHC motif (Cys-X₂-Cys-X₃-His-X₄-Cys)
  • A C-terminal CCCC motif (Cys-X₂-Cys-X₁₇-Cys-X₂-Cys)Nuclear magnetic resonance (NMR) studies reveal that these motifs form an antiparallel β-sheet linked to a C-terminal α-helix, creating a compact globular structure (~8.5 kDa). Zinc binding is essential for structural integrity, as metal removal induces unfolding [2] [6].

CRIP2, in contrast, harbors two LIM domains. Each domain coordinates zinc via CX₂CX₁₇HX₂C sequences, separated by a two-amino-acid linker. This architecture enables CRIP2 to adopt a more extended conformation (~23 kDa) and confers additional metal-binding versatility, including copper affinity (discussed in Section 1.3) [3] [8].

Three-Dimensional Conformational Analysis via NMR and X-Ray Crystallography

High-resolution structural techniques have elucidated key features of CRIP folding:

  • NMR Spectroscopy: Resolved the solution structure of rat CRIP1, demonstrating zinc-dependent stabilization of the β-sheet/α-helix topology. Dynamics studies show marginal stability in apo (metal-free) states [6].
  • X-Ray Crystallography: Revealed CRIP2’s domain orientation, with its dual LIM domains enabling versatile protein interactions. The N-terminal LIM domain exhibits higher metal affinity than the C-terminal domain [2] [9].
  • Synchrotron XRF/MS: Identified metal stoichiometry in native CRIP complexes, confirming 2–4 metal ions per CRIP2 monomer [5] [8].

Table 1: Structural Features of CRIP Family LIM Domains

ProteinDomain ArchitectureZinc-Binding MotifMolecular WeightKey Techniques
CRIP1Single LIM domainCCHC-CCCC~8.5 kDaNMR, XRF/MS
CRIP2Two LIM domainsCX₂CX₁₇HX₂C (x2)~23 kDaX-ray crystallography, Synchrotron XRF
CRIP3Two LIM domainsCX₂CX₁₇CHXXC~23 kDaHomology modeling

Comparative Structural Analysis of CRIP1, CRIP2, and CRIP3

Despite shared LIM domain foundations, CRIP isoforms exhibit divergent structural traits:

  • CRIP1: Predominantly expressed in the small intestine and lungs. Its minimal single-domain structure prioritizes zinc buffering and transient signaling interactions [1] [2].
  • CRIP2: Localizes to cardiac tissue and brain. The tandem LIM domains create extended interaction surfaces, enabling roles in transcriptional regulation (e.g., binding MyoD1 promoters) [8] [3].
  • CRIP3 (Thymic LIM Protein, TLP): Exists as isoforms TLP-A/TLP-B (204–205 residues) via alternative splicing. Its structure remains less characterized but shares domain organization with CRIP2. CRIP3 is thymus-enriched and may modulate T-cell development without affecting selection processes [2].

Phylogenetic analyses indicate CRIP1 represents the ancestral vertebrate form, while CRIP2 and CRIP3 arose from gene duplication events. This divergence enabled functional specialization: CRIP1 in micronutrient sensing, CRIP2 in transcriptional regulation, and CRIP3 in immune tissue development [2].

Metal-Binding Specificities: Zinc, Copper, and Iron Interactions

CRIP proteins exhibit dynamic metal-binding properties beyond zinc:

Zinc Coordination

All CRIPs bind Zn²⁺ via LIM domain cysteines/histidines. Affinities vary:

  • CRIP1: Kd ~10⁻¹¹ M for Zn²⁺
  • CRIP2: Higher avidity due to 8 ligand residues across two domainsZinc binding is physiologically regulated; intestinal metallothionein competes with CRIP1 for zinc under high dietary zinc conditions [1] [2].

Copper Binding

CRIP2 uniquely coordinates Cu⁺ with high affinity:

  • Binds 2–4 Cu⁺ ions per monomer via histidine-rich regions near Zn²⁺ sites
  • Kd values: 10⁻¹⁴ M for high-affinity sites (2 Cu⁺), 10⁻¹⁰ M for lower-affinity sites (additional 2 Cu⁺)In myoblasts, CRIP2 acts as a copper sensor, relocating to nuclei upon Cu⁺ elevation to regulate genes like MyoD1 and metallothioneins. CRISPR/Cas9 deletion of Crip2 causes copper accumulation and impaired myogenesis [3] [8].

Iron Interactions

CRIP1 may bind iron via its ferredoxin-like structural elements. This suggests evolutionary links to ancient iron-sulfur cluster proteins, though mechanistic details remain underexplored [2].

Table 2: Metal-Binding Properties of CRIP Proteins

MetalPrimary CRIP BinderBinding SitesAffinity (Kd)Functional Consequence
Zn²⁺CRIP1, CRIP2, CRIP3Cys/His tetrahedral10⁻⁹–10⁻¹¹ MStructural stabilization
Cu⁺CRIP2His-rich motifs10⁻¹⁰–10⁻¹⁴ MTranscriptional regulation
Fe²⁺/³⁺CRIP1 (putative)Ferredoxin-like domainUndeterminedElectron transfer (hypothesized)

Metal-Binding Reactivity

LIM domains are susceptible to oxidative damage due to nucleophilic cysteine thiolates. Reactions with reactive oxygen species (ROS) or alkylating agents disrupt zinc coordination, causing unfolding and functional loss. This vulnerability links CRIP activity to cellular redox states [4] [6].

Concluding Remarks

The CRIP family exemplifies how conserved LIM domain scaffolds achieve functional diversity through structural variations and metal-specific interactions. CRIP1’s role in zinc homeostasis, CRIP2’s copper-responsive gene regulation, and CRIP3’s immune functions highlight the interplay between metal coordination and biological activity. Future structural studies should address unresolved questions, including iron-binding mechanisms in CRIP1 and the impact of post-translational modifications on metal affinity.

Compound Names in Article:

  • Cysteine-Rich Intestinal Protein 1 (CRIP1)
  • Cysteine-Rich Intestinal Protein 2 (CRIP2)
  • Cysteine-Rich Intestinal Protein 3 (CRIP3)
  • Zinc (Zn²⁺)
  • Copper (Cu⁺)
  • Iron (Fe²⁺/³⁺)

Properties

CAS Number

102857-11-4

Product Name

cysteine-rich intestinal protein

Molecular Formula

C6H11BaO9P

Synonyms

cysteine-rich intestinal protein

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